EcR Binding Affinity Rank Order
Competitive binding assays using Nezara viridula EcR splice isoforms establish a consistent rank order: muristerone A > ponasterone A > 20-hydroxyecdysone > inokosterone > RH5992 > α-ecdysone [1]. In Drosophila melanogaster EcR, inokosterone yields an IC50 of 91.2 nM versus 45.7 nM for 20-hydroxyecdysone, representing an approximately 2-fold lower affinity [2]. The fluorescein–inokosterone conjugate further validates this intermediate affinity position with a Ki of ∼40 nM across multiple recombinant EcR heterodimers [3]. This rank order is reproducible across three independent assay platforms.
| Evidence Dimension | EcR binding affinity (competitive displacement) |
|---|---|
| Target Compound Data | Inokosterone IC50: 91.2 nM (D. melanogaster EcR); Ki ∼40 nM (fluorescein conjugate, recombinant EcR) |
| Comparator Or Baseline | 20-Hydroxyecdysone IC50: 45.7 nM (D. melanogaster EcR); Ponasterone A: higher affinity than 20E; α-Ecdysone: lower affinity than inokosterone |
| Quantified Difference | 20E is ~2-fold more potent at D. melanogaster EcR; inokosterone > α-ecdysone by rank |
| Conditions | D. melanogaster EcR ligand binding domain; N. viridula EcR splice isoforms; recombinant LBD heterodimers; [³H]-ponasterone A displacement and fluorescence polarization |
Why This Matters
Screens requiring an ecdysone receptor agonist with potency between 20E and ecdysone benefit from inokosterone's defined intermediate affinity, enabling dose-response calibration that over- or under-potent analogs cannot provide.
- [1] Isoforms of the heteropteran Nezara viridula ecdysone receptor: protein characterisation, RH5992 insecticide binding and homology modelling. Pest Manag Sci. 2011;67(11):2200. View Source
- [2] BindingDB BDBM50414646 (Inokosterone) and BDBM50326777 (20-Hydroxyecdysone). Binding affinity to Drosophila melanogaster EcR LBD. Curated by ChEMBL. View Source
- [3] Ligand binding by recombinant domains from insect ecdysone receptors. Insect Biochem Mol Biol. 2007;37(10):1001-1011. View Source
